Stereochemical Identity: Racemic vs. Enantiopure
tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate (CAS 1513512-18-9) is supplied as the racemic mixture with an undefined stereocenter count of 1 at the C3 position, whereas the (R)-enantiomer (CAS 3040181-94-7) is defined stereochemically [1]. The racemic compound is typically supplied at 95-97% purity, while the enantiomerically pure (R)-form is available at ≥98% purity [1]. This distinction is critical for asymmetric synthesis applications where stereochemical purity dictates downstream enantiomeric excess and ultimate pharmacological activity.
| Evidence Dimension | Stereochemical definition and purity specification |
|---|---|
| Target Compound Data | Racemic mixture, Undefined Atom Stereocenter Count = 1, CAS 1513512-18-9, purity 95-97% |
| Comparator Or Baseline | tert-Butyl (R)-3-amino-3-methylazepane-1-carboxylate (CAS 3040181-94-7), Defined (3R) stereocenter, purity ≥98% |
| Quantified Difference | Purity differential of 1-3 percentage points (≥98% vs. 95-97%) and defined vs. undefined stereochemistry |
| Conditions | Commercial supply specifications from verified chemical suppliers |
Why This Matters
Procurement of the appropriate stereochemical form (racemic vs. enantiopure) directly determines whether the material is fit-for-purpose in chiral synthesis workflows, with the racemic form enabling cost-effective route scouting while the (R)-enantiomer serves stereochemically precise applications.
- [1] PubChem. tert-Butyl 3-amino-3-methyl-azepane-1-carboxylate. Computed Properties: Undefined Atom Stereocenter Count = 1. Compound ID 83487055. View Source
